Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate
Description
Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate is a substituted benzoate ester characterized by a bromomethyl group at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring.
- Molecular Formula: Likely C₁₂H₁₅BrO₄ (inferred from Ethyl 3,4-dimethoxybenzoate (C₁₁H₁₄O₄) with an added bromomethyl group) .
- Functional Groups: Bromomethyl (electrophilic reactivity), methoxy (electron-donating), and ester (hydrolysis susceptibility).
- Synthetic Relevance: Bromomethyl substituents are pivotal in nucleophilic substitution reactions, enabling further functionalization for pharmaceuticals or polymers .
Properties
IUPAC Name |
ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-4-17-12(14)8-5-6-10(15-2)11(16-3)9(8)7-13/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUIJGIVRNNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263220 | |
| Record name | Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15365-27-2 | |
| Record name | Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15365-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate typically involves the bromination of a precursor compound. One common method is the bromination of ethyl 3,4-dimethoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups.
Key Reactions
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of diverse derivatives.
- Coupling Reactions : The compound can participate in coupling reactions to form larger, more complex structures useful in pharmaceuticals and materials science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Aldose Reductase Inhibition
Research indicates that derivatives of this compound may act as inhibitors of aldose reductase, an enzyme involved in diabetic complications. This property positions it as a candidate for developing treatments for diabetes-related conditions.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against specific bacterial strains. This suggests potential use as an antimicrobial agent in pharmaceuticals.
Anti-Cancer Properties
Research into the compound's derivatives has revealed promising anti-cancer activities. These derivatives interact with biological macromolecules involved in tumor growth and metastasis.
Material Science
In material science, this compound can be utilized to synthesize specialty polymers and materials due to its reactive functional groups. This application is particularly relevant for developing advanced materials with tailored properties.
Aldose Reductase Inhibition Study
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited aldose reductase activity in vitro. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for diabetic complications.
Antimicrobial Efficacy
Another research project evaluated the antimicrobial activity of the compound against several bacterial strains. The findings revealed significant inhibition zones, suggesting its effectiveness as an antimicrobial agent.
Anti-Cancer Research
In a recent study focused on cancer cell lines, derivatives of this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. This positions the compound as a potential lead structure for anti-cancer drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methoxy groups on the benzene ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Ethyl 3,4-Dimethoxybenzoate
- Structure : Lacks the bromomethyl group at the 2-position.
- Properties :
- Molecular Mass : 210.23 g/mol .
- Applications : Used in Claisen condensations to synthesize fused pyran derivatives (e.g., benzo[1,2-b:5,4-b']dipyran-4-ones) .
- Key Difference : Absence of bromine reduces electrophilicity, limiting its utility in alkylation or cross-coupling reactions compared to the brominated analog.
Ethyl 2-(4-Benzyl-6-Bromo-3,4-Dihydro-2H-1,4-Benzoxazin-2-yl)Acetate (7g)**
- Structure : Bromine at the 6-position of a benzoxazine ring, coupled with an acetoxy group.
- Properties: IR Data: ν 1732 cm⁻¹ (ester C=O stretch) . Synthesis: Derived from bromophenol precursors via alkylation and cyclization . Key Difference: The benzoxazine core introduces nitrogen heteroatoms, altering solubility and biological activity compared to the purely aromatic benzoate system.
4-[Ethyl-[2-(4-Methoxyphenyl)-1-Methyl-Ethyl]Amino]Butyl 3,4-Dimethoxybenzoate
- Structure : Features a branched amine substituent and extended alkyl chain.
- Key Difference: The absence of bromine reduces halogen-specific interactions (e.g., van der Waals forces in crystal packing).
Biological Activity
Ethyl 2-(bromomethyl)-3,4-dimethoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving bromination and esterification reactions. The compound features a benzoate moiety with two methoxy groups at the 3 and 4 positions, which may influence its biological activity.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of ethyl esters have shown efficacy against various bacteria and fungi. In a study involving related compounds, it was found that several derivatives displayed notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| This compound | E. coli | TBD |
2. Cytotoxicity and Antitumor Activity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that the compound may inhibit cell proliferation in a dose-dependent manner. For example, in assays conducted on HepG2 liver cancer cells, the compound demonstrated an IC50 value indicating significant cytotoxicity .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The presence of bromine in the structure potentially enhances electrophilic reactivity, allowing for interaction with nucleophilic sites on biomolecules such as proteins and nucleic acids.
Case Studies:
- Study on HepG2 Cells: A study investigated the effects of this compound on HepG2 cells. The results indicated that treatment with this compound led to increased apoptosis markers and cell cycle arrest at the G1 phase .
- Antibacterial Assays: In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The compound showed promising results in inhibiting bacterial growth, particularly against resistant strains .
Q & A
Q. How can researchers validate the compound’s role in biological systems (e.g., enzyme inhibition or metabolic studies)?
- Methodology : Conduct in vitro assays (e.g., enzyme kinetics with purified targets) and compare with structurally similar bioactive esters (e.g., mebeverine derivatives). Use LC-MS to track metabolic stability in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
